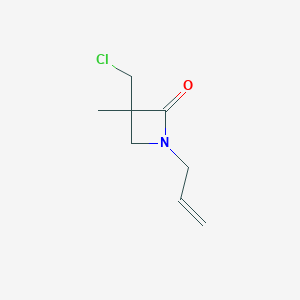

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is a derivative of azetidinone, which is a four-membered nitrogen-containing heterocycle. Azetidinones are known for their biological activities and are often explored for their potential as antibacterial and antifungal agents. The compound is not directly mentioned in the provided papers, but its structure is related to the azetidinone derivatives discussed in the research.

Synthesis Analysis

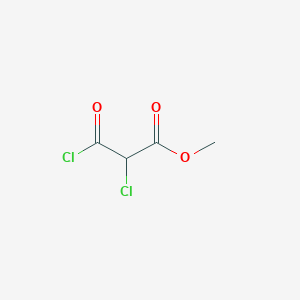

The synthesis of azetidinone derivatives typically involves the formation of Schiff base intermediates, which are then subjected to cyclocondensation reactions. For instance, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which are further reacted with chloroacetyl chloride to yield 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones . Although the specific synthesis of 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one is not detailed, similar synthetic strategies could be employed, involving key steps such as condensation and cyclocondensation reactions.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring. The structural elucidation is typically done using analytical and spectral data, including IR and NMR spectroscopy . The presence of substituents on the azetidinone ring, such as chloromethyl and methyl groups, would influence the chemical shifts observed in NMR and the vibrational frequencies in IR spectra.

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions, including rearrangements and ring contractions. For example, 2-aryl-3,3-dichloroazetidines can react with bases to yield aziridines through ring contraction . The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, such as chloro substituents, which can stabilize intermediates and transition states during the reaction process.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of chloro substituents, for example, can increase the density and boiling points of these compounds. The chemical properties, such as reactivity towards nucleophiles and electrophiles, are also affected by the substituents attached to the azetidinone ring. The antibacterial and antifungal activities of these compounds are significant, as some derivatives have shown promising activities against various bacterial strains .

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

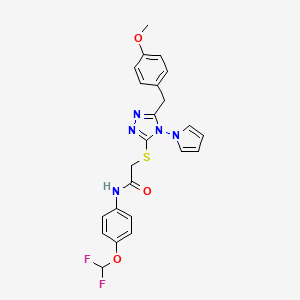

Azetidinone derivatives, including those related to the query compound, have been synthesized and evaluated for their antibacterial activities. The synthesis of these compounds involves reactions that yield azetidinones with promising antibacterial properties against various bacterial strains. This suggests potential research applications in developing new antibacterial agents or studying the mechanisms of bacterial resistance (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012).

Mechanisms of DNA Interaction

Another application involves understanding the interactions of alkylating agents, akin to the chemical structure of interest, with DNA. These interactions are crucial for assessing the mutagenic and carcinogenic potentials of such compounds. Studies have shown that certain alkylating agents can inhibit DNA synthesis, which is followed by stimulation and epidermal hyperplasia, indicating their impact on cell proliferation and potential in cancer research (T. Slaga, G. T. Bowden, B. G. Shapas, R. Boutwell, 1973).

Drug Design and Synthesis

Research on compounds similar to 3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one also extends to drug design, where their synthesis and the reactivity are explored for creating novel therapeutic agents. These efforts include the development of peptidomimetics and other novel reagents for drug design, indicating the utility of such compounds in medicinal chemistry and pharmaceutical research (M. Goodman, C. Zapf, Y. Rew, 2002).

Cancer Treatment Research

Furthermore, azetidinone derivatives have been investigated for their roles in cancer treatment, highlighting the potential of these compounds in developing anticancer therapies. This includes studying their mechanisms of action, such as DNA cross-linking, and evaluating their efficacy and safety in clinical settings (J. Issa, G. Roboz, D. Rizzieri, E. Jabbour, W. Stock, C. O'Connell, K. Yee, R. Tibes, E. Griffiths, K. Walsh, N. Daver, W. Chung, S. Naim, P. Taverna, A. Oganesian, Y. Hao, J. Lowder, M. Azab, H. Kantarjian, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-3-4-10-6-8(2,5-9)7(10)11/h3H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFRHYPHQVYZBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)CC=C)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-3-methyl-1-prop-2-enylazetidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)

![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)

![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)

![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)

![(4-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542907.png)